(2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Description
(2E)-3-[3-(Adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid is a synthetic organic compound featuring a pyrazole core substituted with an adamantane moiety at position 3, a phenyl group at position 1, and a prop-2-enoic acid side chain in the E-configuration. The carboxylic acid group enhances polarity, influencing solubility and binding interactions.
Properties
IUPAC Name |
3-[3-(1-adamantyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-20(26)7-6-18-14-24(19-4-2-1-3-5-19)23-21(18)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-7,14-17H,8-13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDWVHDNOMJBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C=CC(=O)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclocondensation
Phenyl hydrazine reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form 1-phenyl-3-methylpyrazol-5-one intermediates. For adamantane-functionalized pyrazoles, adamantane-1-carbohydrazide is employed as a precursor.
- Adamantane-1-carbohydrazide (1.94 g, 0.01 mol) reacts with substituted isothiocyanates (e.g., 2-bromo-4-fluorophenyl isothiocyanate) in ethanol under reflux.
- Cyclization in aqueous NaOH yields 3-(adamantan-1-yl)-4-substituted-1,2,4-triazole-5-thiols.
- Yield: ~75% after recrystallization (EtOH/CHCl₃).
Introduction of the Adamantane Group
Adamantane, a bulky bicyclic hydrocarbon, is introduced via nucleophilic substitution or coupling reactions.
Substitution at Pyrazole C-3 Position
The adamantane moiety is incorporated during pyrazole ring formation. Adamantane-1-carbohydrazide serves as a starting material, with subsequent cyclization steps retaining the adamantyl group at position 3.
- Reagents: Adamantane-1-carbohydrazide, aryl isothiocyanates.
- Conditions: Reflux in ethanol, followed by NaOH-mediated cyclization.
- Characterization: NMR confirms adamantane integration (δ 1.47–1.71 ppm for adamantane-H).
Installation of the Propenoic Acid Side Chain
The (2E)-prop-2-enoic acid group is introduced via Knoevenagel condensation or Wittig reactions.
Knoevenagel Condensation
A pyrazole-4-carbaldehyde intermediate reacts with malonic acid in the presence of a base (e.g., piperidine or NaOAc).
- Aldehyde Preparation: 3-(Adamantan-1-yl)-1-phenylpyrazole-4-carbaldehyde is synthesized via Vilsmeier-Haack formylation (DMF/POCl₃).
- Condensation:
- Aldehyde (0.03 mol) + malonic acid (0.06 mol) in pyridine.
- Catalyzed by piperidine (3 mmol) at 100°C for 4 h.
- Workup: Acidification with HCl yields the propenoic acid derivative.
- Yield: 78–81%.
Table 1: Knoevenagel Condensation Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Piperidine (3 mmol) | |
| Solvent | Pyridine | |
| Temperature | 100°C | |
| Reaction Time | 4 h | |
| Yield | 78–81% |
Stereochemical Control for (E)-Configuration
The (E)-geometry of the propenoic acid chain is ensured by:
- Base Selection: Piperidine promotes thermodynamic control, favoring the (E)-isomer.
- Reaction Monitoring: TLC (hexane/EtOH 9:1) confirms intermediate formation.
Purification and Characterization
Final compounds are purified via recrystallization (EtOH/H₂O) and characterized spectroscopically:
- ¹H NMR: Adamantane protons (δ 1.47–1.89 ppm), vinyl proton (δ 7.8–8.0 ppm, J = 16 Hz).
- ¹³C NMR: Carboxylic acid carbonyl (δ 169–171 ppm).
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
Aryl boronic acids couple with bromopyrazole intermediates to install substituents, though adamantane’s steric bulk may limit efficacy.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. Initial steps often include the formation of the pyrazole scaffold through cyclocondensation reactions followed by functionalization to introduce the adamantane moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds related to (2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid have been tested against various cancer cell lines, showing promising results. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against breast cancer (T-47D) and melanoma (UACC-257) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. In experimental models, it has shown effectiveness comparable to standard anti-inflammatory drugs like diclofenac .
Diabetes Management
Recent investigations have explored the use of pyrazole derivatives as DPP-4 inhibitors, a target for type 2 diabetes treatment. The compound's structural features may enhance its binding affinity to DPP-4, leading to improved glycemic control in diabetic models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of (2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid. Modifications at specific positions on the pyrazole ring or the introduction of different substituents can significantly alter biological activity. For example, substituents that enhance lipophilicity or improve solubility have been shown to increase bioavailability and efficacy in vivo .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the lipophilicity and stability of the compound, facilitating its interaction with lipid membranes and proteins. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of pyrazole-prop-2-enoic acid derivatives. Key structural variations among analogs include substituents on the pyrazole ring and functional groups (e.g., carboxylic acid vs. ketone). Below is a comparative analysis of structurally related compounds:
Key Findings from Comparative Studies
Functional Group Impact: Carboxylic Acid vs. Ketone: Prop-2-enoic acid derivatives (e.g., ) exhibit higher aqueous solubility and hydrogen-bonding capacity compared to ketone analogs (e.g., ), which may enhance target binding in polar environments.
Substituent Effects :
- Electron-Withdrawing Groups : Chloro and methyl groups (e.g., ) may enhance metabolic stability but reduce solubility.
- Aromaticity : Diphenyl substitution () or hydroxyphenyl moieties () can promote π-π stacking interactions, critical for receptor binding.
Pharmacological Relevance: Adamantane-containing compounds (e.g., ) show promise in chemotherapy due to their ability to penetrate lipid bilayers and interact with hydrophobic enzyme pockets. Prop-2-enoic acid derivatives are often explored as enzyme inhibitors (e.g., cyclooxygenase) or anti-inflammatory agents, leveraging the carboxylic acid's ionic interactions .
Biological Activity
The compound (2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid is a pyrazolone derivative featuring an adamantane moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for (2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid is with a molecular weight of 352.44 g/mol. The structure includes a propene chain, a phenyl group, and a pyrazole ring, which contributes to its biological properties.
1. Antimicrobial Activity
Recent studies indicate that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid have shown potent antibacterial effects against various pathogens. In one study, pyrazolone derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli , indicating strong antibacterial activity .
2. Anticancer Properties
The anticancer potential of adamantane derivatives is well-documented. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays revealed that certain derivatives can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways . The structure–activity relationship (SAR) analysis suggests that the presence of the adamantane and pyrazolone moieties significantly enhances anticancer activity.
3. Anti-inflammatory Effects
Pyrazolone derivatives are recognized for their anti-inflammatory properties. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process.
The biological activity of (2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid can be attributed to several mechanisms:
1. Enzyme Inhibition:
Many pyrazolone derivatives act as enzyme inhibitors, particularly against enzymes involved in inflammatory and metabolic pathways.
2. Interaction with Cellular Targets:
The compound may interact with various cellular targets, including receptors and ion channels, influencing cellular signaling pathways that regulate growth and apoptosis.
3. Antioxidant Activity:
Some studies suggest that similar compounds exhibit antioxidant properties, reducing oxidative stress and preventing cellular damage .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
